molecular formula C19H30N2O3S B5907040 1-(ETHANESULFONYL)-N-[2-METHYL-1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

1-(ETHANESULFONYL)-N-[2-METHYL-1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5907040
M. Wt: 366.5 g/mol
InChI Key: LAEKNQURMKYQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(ETHANESULFONYL)-N-[2-METHYL-1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethanesulfonyl group, a piperidine ring, and a carboxamide group.

Preparation Methods

The synthesis of 1-(ETHANESULFONYL)-N-[2-METHYL-1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring and the introduction of the ethanesulfonyl and carboxamide groups. The synthetic routes typically involve the use of various reagents and catalysts under controlled reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(ETHANESULFONYL)-N-[2-METHYL-1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(ETHANESULFONYL)-N-[2-METHYL-1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in biochemical studies to investigate its interactions with biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-[2-METHYL-1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(ETHANESULFONYL)-N-[2-METHYL-1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-METHYL-2-[(2-METHYLPHENYL)SULFONYL]BENZENE: Similar in structure but lacks the piperidine ring and carboxamide group.

    2-[(DICHLOROMETHYL)SULFONYL]ETHYL]BENZENE: Contains a sulfonyl group but differs in the overall structure and functional groups.

Properties

IUPAC Name

1-ethylsulfonyl-N-[2-methyl-1-(2-methylphenyl)propyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c1-5-25(23,24)21-12-10-16(11-13-21)19(22)20-18(14(2)3)17-9-7-6-8-15(17)4/h6-9,14,16,18H,5,10-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEKNQURMKYQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C2=CC=CC=C2C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.